molecular formula C5H5F5O B13599251 3,3,4,4,4-Pentafluoro-2-methylbutanal CAS No. 111160-49-7

3,3,4,4,4-Pentafluoro-2-methylbutanal

Cat. No.: B13599251
CAS No.: 111160-49-7
M. Wt: 176.08 g/mol
InChI Key: DKHFPSFEJWWBMM-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoro-2-methylbutanal: is an organic compound with the molecular formula C5H5F5O . It is a fluorinated aldehyde, characterized by the presence of five fluorine atoms and a methyl group attached to a butanal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluoro-2-methylbutanal typically involves the fluorination of 2-methylbutanal. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,4-Pentafluoro-2-methylbutanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3,3,4,4,4-Pentafluoro-2-methylbutanal has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluoro-2-methylbutanal involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological molecules. For example, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

    3,3,4,4,4-Pentafluoro-2-methylbutanoic acid: The oxidized form of 3,3,4,4,4-Pentafluoro-2-methylbutanal.

    3,3,4,4,4-Pentafluoro-2-methylbutanol: The reduced form of this compound.

    3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol: A related compound with a hydroxyl group at the second carbon position.

Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde group. This combination of features imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the presence of multiple fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

CAS No.

111160-49-7

Molecular Formula

C5H5F5O

Molecular Weight

176.08 g/mol

IUPAC Name

3,3,4,4,4-pentafluoro-2-methylbutanal

InChI

InChI=1S/C5H5F5O/c1-3(2-11)4(6,7)5(8,9)10/h2-3H,1H3

InChI Key

DKHFPSFEJWWBMM-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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